molecular formula C21H34O3 B1219639 3alpha,6alpha-Dihydroxy-5beta-pregnan-20-one CAS No. 570-78-5

3alpha,6alpha-Dihydroxy-5beta-pregnan-20-one

Cat. No. B1219639
CAS RN: 570-78-5
M. Wt: 334.5 g/mol
InChI Key: HHUZGDMRRLQZIQ-PXWUZWBYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3alpha,6alpha-Dihydroxy-5beta-pregnan-20-one consists of 21 carbon atoms, 34 hydrogen atoms, and 3 oxygen atoms . It has 9 defined stereocentres .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Optimization : Research has been conducted to optimize the synthesis of various pregnanolone derivatives, including 3alpha,6alpha,17alpha-trihydroxy-5beta-pregnan-20-one, from 3alpha,6alpha-dihydroxy-5beta-pregnan-20-one. This involves acetylenolization, epoxidation, and ring opening reactions, contributing to the development of synthetic methodologies for related compounds (Mazurkiewicz, 2003).

Biological Implications and Studies

  • Neuroactive Steroid Research : Studies have shown that certain derivatives of 3alpha,6alpha-dihydroxy-5beta-pregnan-20-one act as partial agonists at the gamma-aminobutyric acidA receptor neurosteroid site. This has implications for understanding the role of neuroactive steroids in brain function and behavior (Xue et al., 1997).

properties

IUPAC Name

1-[(3R,5R,6S,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14+,15-,16+,17+,18+,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUZGDMRRLQZIQ-PXWUZWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972491
Record name 3,6-Dihydroxypregnan-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha,6alpha-Dihydroxy-5beta-pregnan-20-one

CAS RN

570-78-5
Record name (3α,5β,6α)-3,6-Dihydroxypregnan-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregnan-3,6-diol-20-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002667412
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Record name 3,6-Dihydroxypregnan-20-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-α,6-α-dihydroxy-5-β-pregnan-20-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6.ALPHA.-HYDROXYPREGNANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617IS2U65V
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,6alpha-Dihydroxy-5beta-pregnan-20-one
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
3
Citations
W Mazurkiewicz - Acta Poloniae Pharmaceutica, 2003 - europepmc.org
An optimization of synthesis of 3alpha, 6alpha, 17alpha-trihydroxy-5beta-pregnan-20-one from 3alpha, 6alpha-dihydroxy-5beta-pregnan-20-one by subsequent acetylenolization, …
Number of citations: 2 europepmc.org
R JUSTONI, R PESSINA - Il Farmaco; Edizione Scientifica, 1956 - europepmc.org
Use of a radioimmunoassay which detects C21 steroids with a 5beta-reduced, 3alpha-hydroxylated configuration to identify and measure steroids involved in final oocyte maturation in …
Number of citations: 2 europepmc.org
Y Shi, P Wei, Q Shi, J Cao, K Zhu, Z Liu, D Zhou… - Food chemistry, 2022 - Elsevier
The quality changes in tilapia belly muscle (BM), dorsal muscle (DM) and tail muscle (TM) were studied and the hypothesis of browning of the fillets was revealed during partial freezing. …
Number of citations: 22 www.sciencedirect.com

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